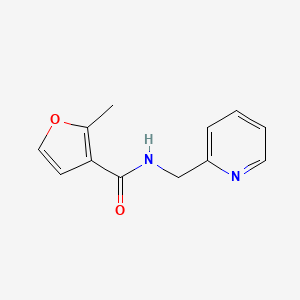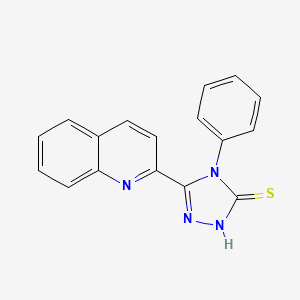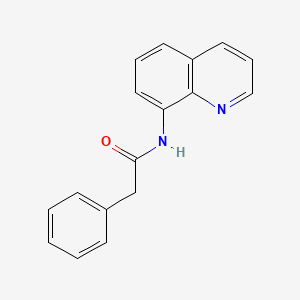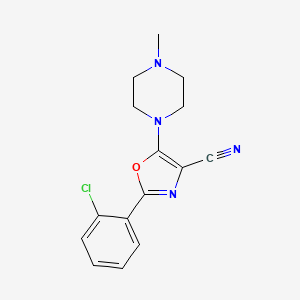
2-methyl-N-(2-pyridinylmethyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-pyridinylmethyl)-3-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Selivanova et al. as a p53 inhibitor, and since then, it has been extensively studied for its potential applications in various fields.
Wirkmechanismus
2-methyl-N-(2-pyridinylmethyl)-3-furamideα works by inhibiting the transcriptional activity of p53, preventing it from binding to its target genes. This inhibition leads to the downregulation of p53-dependent genes, including those involved in cell cycle arrest and apoptosis. 2-methyl-N-(2-pyridinylmethyl)-3-furamideα also inhibits the DNA-binding activity of p53, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)-3-furamideα has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in lab experiments is its high specificity for p53, making it a useful tool for studying the role of p53 in various cellular processes. However, one limitation of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα is its potential cytotoxicity, which can affect the viability of cells in culture. Additionally, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in scientific research. One potential application is in the development of cancer therapeutics, where 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used as a lead compound for the development of more potent and selective p53 inhibitors. Another potential application is in the study of neurodegenerative diseases, where 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used to investigate the role of p53 in neuronal apoptosis and oxidative stress. Additionally, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can be used in the study of inflammation, where it has been shown to have anti-inflammatory effects. Overall, the potential applications of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in scientific research are vast and promising.
Synthesemethoden
The synthesis of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα involves the reaction between 2-methyl-3-furoic acid and 2-(bromomethyl)pyridine hydrobromide in the presence of triethylamine. The resulting product is then purified by recrystallization, yielding 2-methyl-N-(2-pyridinylmethyl)-3-furamideα as a white solid.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-pyridinylmethyl)-3-furamideα has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. It is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting p53, 2-methyl-N-(2-pyridinylmethyl)-3-furamideα can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(5-7-16-9)12(15)14-8-10-4-2-3-6-13-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLYCGNFCGLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

